molecular formula C22H24F3N3O2S B1216663 Ftorpropazine CAS No. 33414-36-7

Ftorpropazine

Cat. No.: B1216663
CAS No.: 33414-36-7
M. Wt: 451.5 g/mol
InChI Key: KRMKBOUUDPUIDK-UHFFFAOYSA-N
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Description

FTORPROPAZINE is a chemical compound with the molecular formula C₂₂H₂₄F₃N₃O₂S and a molecular weight of 451.505 g/mol . It is a member of the phenothiazine class of compounds, which are known for their antipsychotic and antiemetic properties. This compound is used primarily in the field of medicine for its therapeutic effects on the central nervous system.

Preparation Methods

The synthesis of FTORPROPAZINE involves several steps, starting with the preparation of the phenothiazine core structure. The synthetic route typically includes the following steps:

    Formation of the Phenothiazine Core: This involves the cyclization of diphenylamine with sulfur to form the phenothiazine ring.

    Introduction of the Fluorine Atoms: Fluorination is achieved using reagents such as or like .

    Substitution Reactions: Various substituents are introduced onto the phenothiazine core through nucleophilic substitution reactions.

    Final Assembly: The final step involves coupling the substituted phenothiazine with other functional groups to form this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

FTORPROPAZINE undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as or to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like or to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the phenothiazine core. Common reagents include and .

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides and sulfones, while reduction yields reduced phenothiazine derivatives.

Scientific Research Applications

FTORPROPAZINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the reactivity and properties of phenothiazine derivatives.

    Biology: this compound is used in biological research to study its effects on cellular processes and neurotransmitter systems.

    Medicine: It is used in the development of antipsychotic and antiemetic drugs. This compound’s ability to modulate neurotransmitter activity makes it a valuable tool in psychiatric and neurological research.

    Industry: this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

FTORPROPAZINE exerts its effects primarily through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at dopamine receptors , particularly the D2 receptor , which is involved in the regulation of mood, behavior, and cognition . By blocking dopamine receptors, this compound reduces the activity of dopamine in the brain, leading to its antipsychotic and antiemetic effects. Additionally, this compound may interact with other neurotransmitter systems, including serotonin and norepinephrine , contributing to its overall pharmacological profile.

Comparison with Similar Compounds

FTORPROPAZINE is similar to other phenothiazine derivatives, such as chlorpromazine and promethazine . it has unique properties that distinguish it from these compounds:

    Chlorpromazine: Like this compound, chlorpromazine is an antipsychotic agent.

    Promethazine: Promethazine is primarily used as an antiemetic and antihistamine. This compound, on the other hand, has a broader range of applications, including its use as an antipsychotic agent.

Other similar compounds include thioridazine and fluphenazine , which also belong to the phenothiazine class and share similar pharmacological properties.

Properties

CAS No.

33414-36-7

Molecular Formula

C22H24F3N3O2S

Molecular Weight

451.5 g/mol

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one

InChI

InChI=1S/C22H24F3N3O2S/c23-22(24,25)16-5-6-20-18(15-16)28(17-3-1-2-4-19(17)31-20)21(30)7-8-26-9-11-27(12-10-26)13-14-29/h1-6,15,29H,7-14H2

InChI Key

KRMKBOUUDPUIDK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Canonical SMILES

C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

33414-36-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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